SPiDER-|AGal-1
Description
SPiDER-βGal is a β-galactosidase-activatable fluorescent probe designed for rapid, high-sensitivity detection of β-galactosidase (β-Gal) activity in live cells, fixed tissues, and fresh/frozen clinical specimens. Its mechanism involves enzymatic cleavage of a β-galactoside moiety, releasing a fluorescent product that covalently binds to intracellular proteins, ensuring signal retention and minimizing leakage . This probe is widely used in:
- Cancer diagnostics: Intraoperative detection of hepatocellular carcinoma (HCC) via topical application, achieving results within 10 minutes .
- Senescence detection: Quantification of senescence-associated β-galactosidase (SA-β-gal) activity in aging or stressed cells .
- Live-cell imaging: Compatibility with flow cytometry, confocal microscopy, and high-throughput screening .
Properties
Molecular Formula |
C31H34FNO8 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(fluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H34FNO8/c1-3-33(4-2)18-9-10-21-24(13-18)39-29-19(14-32)23(40-30-28(37)27(36)26(35)25(15-34)41-30)12-11-22(29)31(21)20-8-6-5-7-17(20)16-38-31/h5-13,25-28,30,34-37H,3-4,14-16H2,1-2H3/t25-,26+,27+,28-,30-,31?/m1/s1 |
InChI Key |
SVEDIEUQTRCORD-JGANWENXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CF)C6=CC=CC=C6CO3 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)CF)C6=CC=CC=C6CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SPiDER-|AGal-1 involves the synthesis of a fluorogenic probe that reacts with β-galactosidase to produce a fluorescent signal. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including nucleophilic substitution and esterification.
Introduction of functional groups: Functional groups that enhance cell permeability and retention are introduced through additional chemical reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of the core structure are synthesized in batch reactors.
Functionalization: Functional groups are introduced in subsequent steps, with careful control of reaction conditions to ensure consistency.
Purification and quality control: The final product undergoes rigorous purification and quality control to meet industry standards
Chemical Reactions Analysis
Types of Reactions
SPiDER-|AGal-1 undergoes several types of chemical reactions, including:
Enzymatic reaction: The primary reaction involves β-galactosidase, which cleaves the compound to produce a fluorescent signal.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, affecting its fluorescence properties.
Substitution: Substitution reactions can modify the functional groups, altering the compound’s cell permeability and retention
Common Reagents and Conditions
β-galactosidase: The enzyme responsible for cleaving this compound to produce fluorescence.
Dimethyl sulfoxide (DMSO): A common solvent used in the preparation and storage of this compound.
Hanks’ HEPES buffer: Used to maintain cell conditions during experiments
Major Products Formed
The major product formed from the enzymatic reaction of this compound with β-galactosidase is a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry .
Scientific Research Applications
SPiDER-|AGal-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe for detecting β-galactosidase activity in various chemical reactions.
Biology: Employed in live-cell imaging to study cellular processes and detect senescence-associated β-galactosidase activity.
Medicine: Utilized in fluorescence imaging for the rapid diagnosis of diseases such as hepatocellular carcinoma.
Industry: Applied in the development of diagnostic kits and research tools for studying cellular senescence and other biological processes .
Mechanism of Action
SPiDER-|AGal-1 exerts its effects through the following mechanism:
Enzymatic cleavage: The compound is cleaved by β-galactosidase, producing a fluorescent signal.
Fluorescence emission: The cleavage product emits fluorescence, which can be detected using appropriate filters and imaging techniques.
Intracellular retention: The compound’s design ensures high cell permeability and retention, allowing for effective labeling of live cells .
Comparison with Similar Compounds
Traditional Staining Agents: X-Gal
SPiDER-βGal eliminates the need for fixation and provides quantitative fluorescence data, unlike X-Gal, which relies on prolonged incubation and subjective colorimetric interpretation .
Fluorescent Probes: CBT-β-Gal4 and HMRef-βGal
| Probe | Sensitivity vs. SPiDER-βGal | Key Limitation |
|---|---|---|
| CBT-β-Gal4 | Comparable | Requires optimization for tissue use |
| HMRef-βGal | Lower signal | Unstable in frozen tissues |
While CBT-β-Gal4 matches SPiDER-βGal’s sensitivity in detecting DNA damage-induced β-Gal activity, it lacks versatility in tissue imaging . HMRef-βGal, though rapid, shows weaker fluorescence and instability in non-fresh specimens .
Clinical Imaging Agents: ICG and 5-ALA
| Parameter | ICG/5-ALA | SPiDER-βGal |
|---|---|---|
| Preparation | Preoperative administration | Immediate topical application |
| Diagnostic Speed | Hours | 10 minutes |
| Specificity | Moderate | 74.1–85.2% |
SPiDER-βGal outperforms indocyanine green (ICG) and 5-aminolevulinic acid (5-ALA) in HCC detection, eliminating preoperative preparation and delivering results with 85.2% sensitivity and 74.1% specificity within minutes .
gGlu-HMRG (pH-Dependent Probe)
| Parameter | gGlu-HMRG | SPiDER-βGal |
|---|---|---|
| Tissue Freshness | Requires fresh specimens | Compatible with frozen tissues |
| Signal Stability | pH-dependent | Covalent protein binding |
SPiDER-βGal’s covalent linkage to intracellular proteins ensures stable fluorescence even in frozen-thawed tissues, unlike gGlu-HMRG, which depends on physiological pH and degrades in non-fresh samples .
Key Research Findings
- HCC Detection: In 68 patient samples, SPiDER-βGal achieved an AUC of 0.864, with tumor fluorescence intensity surpassing non-tumor tissues within 2 minutes .
- Senescence Quantification : Cavtratin-treated cells showed a 19.1% increase in SPiDER-βGal-positive cells, confirming its reliability in senescence studies .
- Live-Cell Imaging : Demonstrated in Drosophila tissues and mouse organs without fixation, highlighting its versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
